NSC-670224
Description
Properties
CAS No. |
1374648-47-1 |
|---|---|
Molecular Formula |
C21H34Cl3NO |
Molecular Weight |
422.86 |
IUPAC Name |
cis-{2-[4-tert-Butyl-1-(2,4-dichloro-benzyl)-cyclohexyloxy]-ethyl}-dimethyl-amine hydrochloride |
InChI |
InChI=1S/C21H33Cl2NO.ClH/c1-20(2,3)17-8-10-21(11-9-17,25-13-12-24(4)5)15-16-6-7-18(22)14-19(16)23;/h6-7,14,17H,8-13,15H2,1-5H3;1H/t17-,21+; |
InChI Key |
FSIBYCVOFLVKGN-COQUQOPOSA-N |
SMILES |
CN(CCO[C@@]1(CC2=CC=C(Cl)C=C2Cl)CC[C@@H](C(C)(C)C)CC1)C.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC-670224; NSC 670224; NSC670224; |
Origin of Product |
United States |
Structural Elucidation and Synthetic Chemistry of Nsc 670224
Re-evaluation and Correct Assignment of NSC-670224 Structure
The accurate structural assignment of this compound was a critical step in understanding its properties and potential activities. This process involved identifying discrepancies in the initial structural annotations and employing advanced analytical and spectroscopic techniques to definitively determine its correct structure and stereochemistry.
Discrepancies in Initial Structural Annotations
The structure of this compound, as initially recorded in the NCI database, was later found to be erroneous. It was originally believed to be a 2,4-dichloro arene derivative. guidetopharmacology.orgfishersci.cawikipedia.orgfishersci.ca However, subsequent investigations revealed that this initial annotation was incorrect. guidetopharmacology.orgfishersci.cawikipedia.orgfishersci.ca This discrepancy highlighted the necessity for a rigorous re-evaluation of the compound's structure to ensure accurate research and development.
Analytical and Spectroscopic Determination of Stereochemistry
To establish the correct structure, a combination of analytical and spectroscopic methods was employed. A key technique utilized was single crystal X-ray analysis, which was instrumental in confirming the stereochemistry of synthetic intermediates and ultimately the final product. wikipedia.org For instance, X-ray analysis confirmed the structures of key intermediates such as cis-2, cis-4, and cis-10, which were crucial in the synthetic pathway. wikipedia.org
Furthermore, analytical data, particularly differences observed in the 1H NMR spectra, especially in the aromatic region, played a significant role in identifying the correct substitution pattern on the aromatic ring. wikipedia.org These spectroscopic differences were critical in distinguishing between the initially proposed 2,4-dichloro isomer and the true 3,4-dichloro structure. wikipedia.org The congruence of the analytical data of the synthetic cis-3,4-dichloro isomer (referred to as cis-11) with that of the original this compound sample from the NCI library ultimately confirmed the correct structural assignment. wikipedia.org
Synthetic Strategies for this compound and Analogues
The need to confirm the structure and explore related compounds necessitated the development of specific synthetic routes. These strategies focused on the preparation of individual diastereomers and the generation of a focused library of analogues.
Development of Synthetic Routes for Diastereomers
Synthetic pathways were devised to access both the cis and trans diastereomers of this compound and its related compounds. wikipedia.org A common approach involved the reaction of benzylmagnesium chloride with a precursor, yielding a diastereomeric mixture of primary alcohols (e.g., cis- and trans-2), which could then be separated by chromatography. wikipedia.org Further transformations, such as mesylation, displacement with aqueous dimethylamine (B145610), and formation of the hydrochloride salt, were conducted on the separated diastereomers to yield the target compounds or intermediates. wikipedia.org
Difficulties were encountered in the synthesis of the 3,4-dichloro isomer using a similar Grignard route due to significant homocoupling of the requisite dichlorobenzyl halide. wikipedia.org This challenge necessitated the development of an alternative synthetic strategy to access the desired 3,4-dichloro analogues. wikipedia.org This alternative route, depicted in Scheme 2 of the source material, involved steps such as allylation, catalytic osmylation, oxidative cleavage, and reduction to obtain separable primary alcohols (e.g., cis- and trans-10) which were then carried forward to the final dimethylamine derivatives (e.g., cis- and trans-11). wikipedia.org
Approaches for Focused Library Generation
The synthetic efforts extended beyond just this compound to create a focused library of analogues. guidetopharmacology.orgfishersci.cawikipedia.orgfishersci.cawikipedia.org This library included compounds that varied in both stereochemistry (cis and trans) and the nature of the substituent on the benzyl (B1604629) group. wikipedia.org The systematic synthesis of these variants was undertaken to investigate structure-activity relationships (SAR). wikipedia.org By preparing a collection of compounds with defined structural differences, researchers could explore how these variations impacted biological activity. wikipedia.org
Characterization of Key Structural Variants
The synthesized diastereomers and analogues were thoroughly characterized to confirm their structures and purity. Analytical techniques, including NMR spectroscopy and mass spectrometry, were routinely used for this purpose. wikipedia.org As mentioned earlier, X-ray crystallography played a crucial role in unequivocally establishing the stereochemistry of key intermediates and confirming the cis configuration of the correctly assigned this compound structure (cis-11). wikipedia.org The comparison of the analytical data of the synthetic compounds with that of the original this compound sample from the NCI library was essential for validating the structural re-assignment. wikipedia.org
Isolation and Characterization of Specific Isomers (e.g., cis-11)
The synthesis of the nominal structure of this compound yields both diastereomers. nih.gov Analysis of the original library sample containing this compound indicated a pure isomer, although its stereochemistry was not initially defined in the deposited database structure. nih.gov Through synthetic efforts, both diastereomers of the nominal structure were prepared for stereochemical determination and biological assay. nih.gov
Single crystal X-ray analysis of a precursor, cis-10, was instrumental in establishing the identity of both the cis and trans isomers of the related compounds. nih.gov Analytical data subsequently confirmed the true structure of this compound to be cis-11. nih.gov During chromatography, the cis isomer was consistently the diastereomer that eluted first. nih.gov
Exploration of Novel Analogues (e.g., "Tamoxilog" or trans-11)
The synthetic efforts undertaken to clarify the structure of this compound also facilitated the preparation of a focused library of derivatives. nih.gov These compounds varied in their stereochemistry and the nature of the benzyl substituent. nih.gov Research findings indicated that the presence of chlorine substituents on the benzyl group significantly impacts the activity of these compounds. nih.gov
Within the series of synthesized compounds, the trans isomer consistently demonstrated greater activity compared to its cis counterpart. nih.gov Notably, trans-11 was found to be more potent than both this compound (cis-11) and tamoxifen (B1202) in studies conducted in yeast. nih.gov Due to its activity profile and structural relationship, trans-11 was given the name "tamoxilog" to signify its relevance for further structure-activity relationship (SAR) investigations. nih.gov
An alcohol functionality was strategically chosen as a handle on tamoxilog (trans-11) to enable the future preparation of probe molecules, typically through an ester linkage that could be cleaved under mild basic conditions. nih.gov A simple hexanoate (B1226103) ester derivative of tamoxilog was synthesized and evaluated to test this approach. nih.gov
Investigation of Biological Activities and Phenotypes Induced by Nsc 670224
Phenotypic Profiling in Eukaryotic Model Organisms
Saccharomyces cerevisiae, commonly known as budding yeast, serves as a valuable model system for studying basic eukaryotic cell biology and has been employed as a screening platform for identifying bioactive small molecules. researchgate.netnih.govresearchgate.net The conservation of many cellular processes between yeast and mammalian cells makes yeast a relevant system for preliminary biological evaluations. nih.govresearchgate.net
Growth Inhibition Assays in Saccharomyces cerevisiae
NSC-670224 has been shown to be toxic to Saccharomyces cerevisiae at low micromolar concentrations. researchgate.netescholarship.orgmedchemexpress.comresearchgate.net Growth inhibition studies measure the reduction in yeast growth when exposed to a specific concentration of a compound over time. nih.gov These assays have confirmed the active profiles of this compound and its analogues against yeast. nih.gov For instance, a morpholino derivative was found to be nearly devoid of activity, while this compound and certain analogues presented highly active profiles in growth inhibition studies. nih.gov
High-Throughput Yeast Halo Assays for Activity Determination
High-throughput yeast halo assays are a quantitative screening method used to determine the inhibitory potencies of compounds. researchgate.netresearchgate.net This method involves the diffusion of a sample into agar (B569324) seeded with yeast, creating a concentration gradient that results in a zone or "halo" of growth inhibition around the application point if the compound is toxic. researchgate.netresearchgate.net This automated screen is compatible with high-throughput robotics and has been used to evaluate large libraries of compounds, including those from the National Cancer Institute (NCI). researchgate.netresearchgate.net this compound was identified as toxic to Saccharomyces cerevisiae through the use of a high-throughput yeast halo assay on the NCI's compound sets. nih.govresearchgate.net
Comparative Biological Activity Assessment
Comparative analyses of this compound's biological activity profile have revealed interesting correlations, particularly with the activity of tamoxifen (B1202). nih.govresearchgate.net
Analysis of Correlation with Tamoxifen's Activity Profile
Genome-wide chemical sensitivity profiling of compounds toxic to Saccharomyces cerevisiae highlighted that tamoxifen (NSC 180973) and NSC 670224 showed very similar activity profiles in yeast. nih.govresearchgate.net This similarity extends to human cells, where a good correlation (correlation coefficient = 0.55) was observed between the two compounds in the NCI 60 cell line screen using the COMPARE algorithm. nih.gov
Implications for Shared Biological Pathways
The observed correlation in the biological activity profiles of this compound and tamoxifen in both yeast and human cell lines suggests that these compounds may share a common mechanism of action or target. nih.gov While tamoxifen is well-known for its activity as a selective estrogen receptor modulator (SERM) in breast cancer treatment, the activity profile in yeast, which lacks a homolog to the human estrogen receptor, indicates an alternative or additional pathway is involved. nih.gov Although some reports link tamoxifen's bioactivity in yeast to calcium signaling, the similar profiles of this compound and tamoxifen in yeast point towards a shared alternative pathway that accounts for their activity in this model organism. nih.gov Further studies are ongoing to identify the specific protein target(s) of this compound in yeast and human cell lines, which could provide further insight into these shared biological pathways. escholarship.orgnih.gov
Cellular Response and Perturbation Studies
Studies investigating the cellular response to this compound involve observing the phenotypic changes induced by the compound. In Saccharomyces cerevisiae, this compound's toxicity at low micromolar concentrations is a key cellular response. researchgate.netescholarship.orgmedchemexpress.comresearchgate.net The use of yeast deletion mutant libraries allows for chemical-genetic profiling, where the sensitivity of different gene deletion strains to a compound is assessed. nih.govresearchgate.netnih.gov This approach can help identify genes and pathways that are important for mediating the cellular response to the compound or that represent potential targets. nih.govresearchgate.netnih.gov The similar chemical-genetic profiles of this compound and tamoxifen in yeast deletion strains further support the idea of shared cellular targets or perturbed pathways. nih.govresearchgate.net
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not readily available in search results, requires specific database lookup beyond the scope of the provided snippets. |
| Tamoxifen | 2733526 wikipedia.orgciteab.comguidetopharmacology.orgdrugbank.com |
Data Table Example (Illustrative based on search findings)
Cell-Cycle Analysis in Yeast Models
The budding yeast Saccharomyces cerevisiae serves as a valuable and widely used model system for studying fundamental eukaryotic cell biology, including the intricacies of cell cycle regulation. researchgate.netacs.orgwhiterose.ac.ukvt.eduplos.orgelifesciences.org Its genetic tractability and the conservation of many cellular processes with mammalian cells make it a suitable platform for identifying and characterizing the biological activities of small molecules. researchgate.netacs.orgvt.edu
Studies have indicated that this compound exhibits toxicity towards Saccharomyces cerevisiae at low micromolar concentrations. researchgate.netnih.govnih.govmedchemexpress.cnescholarship.orgscience.gov This toxicity suggests an interference with essential cellular processes necessary for yeast viability and proliferation. Genome-wide chemical sensitivity profiling in yeast deletion libraries has been employed to identify gene products that functionally interact with small molecules like this compound and result in the inhibition of cellular proliferation. researchgate.netnih.gov
This compound has been noted to exhibit a biological activity profile in yeast that is similar to that of tamoxifen (NSC-180973). researchgate.netresearchgate.netnih.govnih.govmedchemexpress.cnescholarship.org Tamoxifen, a known breast cancer drug, has shown bioactivity in yeast, with some reports suggesting a link to calcium signaling. nih.gov However, analyses have also pointed towards alternative pathways that may account for the activity of both tamoxifen and this compound in yeast, particularly since the Saccharomyces cerevisiae genome does not encode a protein with significant homology to the human estrogen receptor, the primary target of tamoxifen in humans. nih.gov
While the specific details of this compound's impact on particular phases of the yeast cell cycle (e.g., G1, S, G2, M) are not explicitly detailed in the available information, its classification as toxic and an inhibitor of cellular proliferation in this rapidly dividing organism strongly implies a perturbation of cell cycle progression. researchgate.netresearchgate.netnih.gov The use of yeast in cell cycle studies, including the analysis of DNA content via techniques like flow cytometry to identify cell-cycle perturbations induced by compounds, underscores the potential for such analyses to reveal the specific cell cycle effects of this compound. researchgate.net
Assessment of Cellular Toxicity at the Organismal Level
Assessment of the cellular toxicity of this compound at the organismal level, based on the provided information, primarily centers on its effects in the model organism Saccharomyces cerevisiae. As a single-celled eukaryotic organism, yeast serves as a convenient and broadly applicable system for initial toxicity screening of small molecules. acs.org
High-throughput yeast toxicity screens, such as the halo assay, have been developed and utilized to identify bioactive compounds and determine their inhibitory potencies. acs.orgresearchgate.net These screens allow for the quantitative assessment of toxicity by measuring the zone of growth inhibition around a sample containing the compound, providing a concentration gradient and a corresponding toxicity halo. acs.orgresearchgate.net
Research has demonstrated that this compound is toxic to Saccharomyces cerevisiae at low micromolar concentrations. researchgate.netnih.govnih.govmedchemexpress.cnescholarship.orgscience.gov This toxicity is a direct measure of the compound's effect on the viability and growth of the yeast organism. Comparative studies have shown that this compound exhibits a similar toxicity profile to tamoxifen in yeast. nih.gov
Lethality studies conducted on wild-type S. cerevisiae have provided quantitative data on the potency of this compound and related compounds. The LC50 (Lethal Concentration 50%), which represents the concentration of a compound required to kill 50% of the test population, has been determined for this compound and several analogues in yeast.
| Compound Name | LC50 (μM) |
| cis-3 | 26 |
| trans-3 | 29 |
| cis-7 | 6.7 |
| trans-7 | 2.5 |
| cis-11 (NSC 670224) | 3.2 |
| trans-11 ('tamoxilog') | 2.3 |
| Tamoxifen (NSC-180973) | 4.1 |
Table 1: Lethality of this compound and Related Compounds in Wild Type S. cerevisiae nih.gov
As shown in Table 1, this compound (cis-11) demonstrated an LC50 of 3.2 μM in wild-type S. cerevisiae, indicating its potency as a toxic agent in this organismal model. nih.gov The data also reveal variations in toxicity among different stereoisomers and analogues, highlighting the importance of chemical structure in determining biological activity. nih.gov For instance, the trans isomer of compound 11 ('tamoxilog') was found to be slightly more potent than this compound and tamoxifen in yeast. nih.gov
The toxicity observed in S. cerevisiae at micromolar concentrations underscores the cellular impact of this compound and provides a basis for further investigation into its specific cellular targets and mechanisms of action within a eukaryotic system.
Molecular Mechanism of Action and Cellular Target Identification of Nsc 670224
Genetic Interaction Profiling
Genetic interaction profiling is a powerful method used to infer the function of a gene or the mechanism of action of a small molecule by observing how a gene deletion or mutation affects the phenotype in the presence of the molecule. In the context of small molecules, this approach, often referred to as chemical genetics, can help identify cellular pathways that are important for resistance or sensitivity to the compound. researchgate.net
Genome-Wide Chemical Sensitivity Screening in Yeast Deletion Libraries
Genome-wide chemical sensitivity screening in model organisms like the budding yeast Saccharomyces cerevisiae is a widely used high-throughput method for investigating the biological activity and potential targets of small molecules. researchgate.netnih.govmdpi.com Yeast is a convenient and broadly applicable platform due to its conserved cellular processes with mammalian cells and the availability of comprehensive deletion mutant libraries. researchgate.netnih.gov By screening a library of yeast deletion mutants, researchers can identify specific gene deletions that result in hypersensitivity or resistance to a compound. researchgate.net This hypersensitivity suggests that the deleted gene's function is important for the cell to cope with the compound's effects or that the gene's product is involved in the same pathway as the compound's target. researchgate.net
Previous high-throughput screening work identified NSC-670224 as being toxic towards Saccharomyces cerevisiae at low micromolar concentrations. researchgate.netnih.govresearchgate.netnih.govmedchemexpress.cn A genome-wide chemical sensitivity profiling of compounds against the library of yeast deletion mutants highlighted that this compound showed a very similar profile to tamoxifen (B1202) (NSC-180973). nih.gov
Identification of Hypersensitive Yeast Deletion Mutants
The screening of yeast deletion libraries with this compound aimed to identify specific deletion mutants that exhibited increased sensitivity to the compound compared to wild-type yeast. The observation of a similar chemical sensitivity profile between this compound and tamoxifen in the yeast deletion library screen suggests that these two compounds might share a common mechanism of action or target in yeast. nih.gov This correlation was also observed in human cells using the NCI 60 cell line screen, with a correlation coefficient of 0.55, further supporting the idea of a shared target or pathway in mammalian systems. nih.gov While tamoxifen is known to target the estrogen receptor in human breast cancer, Saccharomyces cerevisiae does not encode a protein with significant homology to the human estrogen receptor, indicating that the observed toxicity and shared sensitivity profile in yeast are likely due to an alternative, estrogen receptor-independent mechanism. nih.gov
Biochemical Approaches for Target Elucidation
Biochemical approaches are essential for the direct identification of the molecular targets that a small molecule interacts with within a cell. These methods often involve synthesizing modified versions of the compound to facilitate the isolation and identification of binding partners.
Affinity Probe Synthesis for Protein Target Extraction
Affinity probes are chemical tools designed to bind to the molecular target of a compound, allowing for its isolation and identification. nih.govsigmaaldrich.com A typical affinity pulldown procedure involves synthesizing a probe that consists of the compound of interest linked to a tag (such as biotin (B1667282) for easy isolation) and often a photoreactive group that can form a covalent bond with the target upon photoactivation. nih.govsigmaaldrich.com This probe is then incubated with cell lysates, allowed to bind to its target(s), and the probe-target complex is subsequently isolated (e.g., using streptavidin-coated beads if biotin is the tag). nih.gov The bound proteins are then eluted and identified, commonly using mass spectrometry. nih.gov
The synthesis of a molecule capable of being used for affinity probe synthesis for this compound has been reported. nih.govescholarship.org This synthetic work was undertaken to facilitate the biological evaluation and target identification of compounds structurally related to both tamoxifen and this compound. nih.gov The preparation of such a probe sets the stage for experimental approaches to directly isolate and identify the protein targets of this compound in both yeast and human cell lines. escholarship.org
Exploration of Putative Molecular Binding Partners
Based on the genetic interaction profiling in yeast, which showed a similar sensitivity profile to tamoxifen, putative molecular binding partners unrelated to the estrogen receptor are being explored for this compound. nih.gov The yeast screening data suggested an alternative pathway accounting for the activity of both compounds in this organism. nih.gov Biochemical experiments utilizing affinity probes synthesized for this compound and its analogs are crucial for experimentally validating these putative interactions and identifying the specific protein(s) that this compound binds to in cellular contexts. escholarship.org Identification of binding partners can be achieved through techniques such as affinity purification followed by mass spectrometry. nih.govnih.gov
Pathway Analysis and Mechanistic Hypotheses
Pathway analysis is a bioinformatics approach used to understand the biological context of a set of genes or proteins that are implicated in a particular biological process or affected by a compound. cancer.govnih.gov By analyzing the cellular pathways in which the genes identified in genetic screens or the proteins identified as binding partners are involved, researchers can gain insights into the potential mechanism of action of a compound. cancer.govnih.gov
The genetic interaction profile of this compound in yeast, particularly its similarity to tamoxifen's profile, suggests that the compounds may perturb shared cellular pathways. nih.gov While initial hypotheses regarding tamoxifen's activity in yeast pointed towards calcium signaling, analysis of the genetic interaction data for both this compound and tamoxifen suggested an alternative pathway. nih.gov Identifying the hypersensitive deletion mutants from the yeast screen allows for pathway enrichment analysis to determine which biological processes or pathways are overrepresented among these mutants. cancer.gov This can provide clues about the cellular functions that are essential for dealing with this compound's toxicity. Similarly, once protein binding partners are identified through biochemical methods, pathway analysis can be performed on these proteins to understand the cellular networks and processes they are involved in. nih.gov These analyses contribute to formulating mechanistic hypotheses about how this compound exerts its effects at the molecular level, independent of the estrogen receptor pathway.
Divergence from Estrogen Receptor and Calcium Signaling Pathways
Initial investigations into this compound's activity revealed a similar toxicity profile in Saccharomyces cerevisiae to that of tamoxifen (NSC-180973), a well-established breast cancer drug. nih.govresearchgate.netnih.gov This similarity in yeast profiling data, coupled with a good correlation in the NCI 60 human cancer cell line screen (correlation coefficient = 0.55), initially suggested that this compound might share a common cellular target with tamoxifen in human cells. nih.gov
However, further analysis based on yeast profiling data indicated that this shared target is not necessarily related to the estrogen receptor. nih.gov This divergence is supported by the fact that the Saccharomyces cerevisiae genome does not encode any protein with significant homology to the human estrogen receptor. nih.gov While tamoxifen's mechanism of action in estrogen receptor-positive breast cancer is well-understood, its effectiveness against estrogen receptor-negative breast cancer suggests alternative mechanisms or targets exist. nih.gov The lack of a homologous estrogen receptor in yeast, despite this compound showing a similar toxicity profile to tamoxifen in this organism, strongly suggests that this compound's primary mechanism of action does not involve the estrogen receptor pathway. nih.govthermofisher.comresearchgate.netresearchgate.netnih.gov
Similarly, while there have been reports linking the bioactivity of tamoxifen in yeast to calcium signaling, analysis of this compound's activity profile in yeast pointed towards an alternative pathway. nih.govresearchgate.netbiorxiv.orgknowledge-share.euremedypublications.com This suggests that this compound's mechanism of action is likely independent of calcium signaling pathways.
Uncovering Alternative Cellular Pathways
The chemical sensitivity profiling in yeast deletion libraries has been crucial in uncovering alternative cellular pathways affected by this compound. The observation that this compound and tamoxifen exhibit very similar profiles against the yeast deletion mutants strongly suggests that they may perturb common or related cellular processes that are conserved between yeast and humans, but are independent of estrogen receptor or calcium signaling. nih.govresearchgate.net
Although specific alternative pathways directly modulated by this compound are not explicitly detailed in the provided search results beyond its divergence from ER and calcium signaling, the methodology employed—genome-wide chemical sensitivity profiling in yeast—is a powerful tool for identifying such pathways. This approach works by identifying deletion mutants that are either hypersensitive or resistant to a compound, thereby implicating the function of the deleted gene in the compound's mechanism of action or in cellular resistance/detoxification pathways. nih.govresearchgate.netacs.org The similar profiles of this compound and tamoxifen in this context indicate that they likely affect overlapping sets of genes or pathways in yeast. nih.gov Further research building upon this profiling data would be necessary to pinpoint the precise alternative cellular pathways targeted by this compound.
Cross-Species Mode of Action Conservation
The use of Saccharomyces cerevisiae as a screening platform for identifying bioactive small molecules like this compound is predicated on the significant conservation of many cellular processes between yeast and mammalian cells. nih.govacs.org The observation that this compound exhibits toxicity in yeast at low micromolar concentrations (LC50: 3.2 μM) and shows a correlated activity profile with tamoxifen in both yeast and human cell lines (NCI 60 screen) provides evidence for the conservation of its mode of action, at least in part, across these species. nih.govmedchemexpress.com
The similar chemical sensitivity profiles observed in the yeast deletion library for this compound and tamoxifen suggest that the cellular targets or pathways they affect are conserved between yeast and humans, despite the absence of an estrogen receptor homolog in yeast. nih.gov This cross-species coherence in activity and implied mode of action supports the utility of yeast as a model system for initial identification and characterization of compounds like this compound, with the understanding that the specific context and downstream effects may differ in mammalian systems. nih.govnih.gov The correlation in the NCI 60 human cancer cell line screen further strengthens the idea that the cellular processes perturbed by this compound have relevance in human cells. nih.gov
Structure Activity Relationship Sar Studies of Nsc 670224 Analogues
Design Principles for Analogue Synthesis
The design of NSC-670224 analogues focused on modifying key parts of the molecule to probe their contribution to biological activity. Current time information in Singapore. The synthetic efforts aimed to produce compounds that varied in stereochemistry and the nature of the benzyl (B1604629) substituent. Current time information in Singapore.
A key aspect of the analogue synthesis was the preparation of both cis and trans diastereomers of the core structure. Current time information in Singapore. The impact of stereochemistry on activity was a significant finding in the SAR studies. Across the most active compounds synthesized, the trans isomer consistently demonstrated greater activity compared to its corresponding cis isomer. Current time information in Singapore. This highlights the crucial role of the molecule's three-dimensional arrangement in its biological effect.
Variations in the benzyl substituent were explored to understand their influence on the activity of this compound analogues. Current time information in Singapore. These studies revealed that the presence and position of substituents on the benzyl ring are critical for potent activity. Specifically, the absence of chlorine substituents on the benzyl group was shown to significantly reduce the activity of the compounds. Current time information in Singapore. The most active analogues, including this compound (cis-11), feature a 3,4-dichloro substitution pattern on the benzyl moiety. Current time information in Singapore.wikipedia.orgwikipedia.orgwikipedia.org
Stereochemical Variations and Their Impact on Activity
Evaluation of Analogues in Biological Assays
The synthesized analogues were evaluated for their biological activity, primarily using yeast systems. Current time information in Singapore. Saccharomyces cerevisiae serves as a valuable model organism for identifying and studying bioactive small molecules, including those with potential anti-proliferative properties, due to conserved cellular processes between yeast and mammalian cells. nih.govidrblab.cnnih.gov
Comparative potency assessment of the this compound analogues was conducted using yeast biological activity studies, such as lethality studies on wild-type S. cerevisiae. Current time information in Singapore. These assays provided quantitative measures of the compounds' toxicity, allowing for direct comparison of the impact of structural modifications. The studies verified the activity of the original library structure, cis-11 (this compound), and provided a basis for identifying more potent derivatives. Current time information in Singapore.
Interactive Table 1: Comparative Potency of Selected Compounds in Wild Type S. cerevisiae
| Compound | LC50 (µM) |
| cis-3 | 26 |
| trans-3 | 29 |
| cis-7 | 6.7 |
| trans-7 | 2.5 |
| cis-11 (NSC 670224) | 3.2 |
| trans-11 ('tamoxilog') | 2.3 |
| Tamoxifen (B1202) | 4.1 |
Data derived from yeast biological activity studies. Current time information in Singapore.
Through the evaluation of the synthesized analogues, more potent derivatives of this compound were identified. Current time information in Singapore. Notably, the trans isomer of compound 11, referred to as trans-11 or "tamoxilog," was found to be more potent in yeast lethality studies than both this compound (cis-11) and tamoxifen. Current time information in Singapore. The LC50 value for trans-11 was determined to be 2.3 µM, compared to 3.2 µM for cis-11 and 4.1 µM for tamoxifen, demonstrating its enhanced potency in this system. Current time information in Singapore.
Comparative Potency Assessment in Yeast Systems
Computational and Structural Insights for SAR
Structural analysis, including single crystal X-ray analysis, played a role in confirming the identity of synthesized isomers and establishing the correct structure of this compound as cis-11. Current time information in Singapore. While the provided information primarily details experimental SAR findings, computational methods are increasingly utilized in SAR studies to predict biological activity and understand molecular interactions based on chemical structure. wikipedia.orgnih.govnih.gov Although specific computational insights for the SAR of this compound beyond structural confirmation are not explicitly detailed in the immediate search results, such approaches can complement experimental data to provide a more comprehensive understanding of the relationship between structure and activity.
Application of X-ray Crystallography for Structural Confirmation
X-ray crystallography has played a crucial role in the structural determination and confirmation of this compound and its analogues during SAR studies. nih.govmdpi.comnih.govgsdinternational.comberstructuralbioportal.org This technique allows for the determination of the three-dimensional structure of molecules at the atomic level. berstructuralbioportal.org
Single crystal X-ray analysis was instrumental in confirming the stereochemistry of synthesized intermediates and final products. nih.gov For example, single crystal X-ray analysis of the first eluted primary alcohol confirmed its structure to be cis-2. nih.gov Similarly, X-ray analysis confirmed that cis-4 was the first isomer to elute during chromatography. nih.gov
Crucially, single crystal X-ray analysis of cis-10 established the identity of both cis and trans isomers of the primary alcohols, which were precursors to the final this compound analogues. nih.gov Analytical data, supported by X-ray crystallographic evidence, confirmed the true structure of this compound to be cis-11. nih.gov
The application of X-ray crystallography in these studies was essential for clarifying the initial erroneous structural annotation of this compound and providing definitive structural assignments for the synthesized analogues, which is fundamental for accurate SAR analysis. researchgate.netnih.gov X-ray crystallography provides high-resolution structural information that can inform the design of new analogues with potentially improved properties by elucidating details of molecular conformation and interactions. berstructuralbioportal.orgcriver.com
Theoretical Considerations in Diastereoselective Synthesis
The synthesis of this compound analogues involves the creation of molecules with defined stereochemistry, specifically focusing on diastereomers (e.g., cis and trans isomers). nih.gov Theoretical considerations play a significant role in understanding and potentially controlling the diastereoselectivity of the synthetic routes employed. acs.org
While the provided search results primarily detail the experimental synthesis and structural characterization, the observed formation of separable mixtures of cis and trans isomers in approximately equal ratios for certain key intermediates (e.g., cis- and trans-8 were formed as a separable 1:1 mixture) suggests that the reactions leading to these centers were not highly diastereoselective under the initial conditions. nih.gov
Theoretical studies, often involving computational chemistry methods like Density Functional Theory (DFT) calculations, can provide insights into reaction mechanisms and the energy profiles of different transition states leading to diastereomeric products. acs.org These studies can help to rationalize the observed diastereoselectivity (or lack thereof) and guide efforts to develop more selective synthetic strategies. acs.org
Although the provided text does not explicitly detail theoretical studies specifically applied to the diastereoselective synthesis of this compound analogues, the general principles of theoretical chemistry are applicable to understanding the factors that influence stereochemical outcomes in organic reactions relevant to their synthesis. acs.org Factors such as steric interactions, electronic effects, and reaction pathway energetics can be investigated computationally to predict and explain diastereoselectivity. acs.org The ability to predict experimental free energy of activation barriers through DFT calculations, for example, is a relevant theoretical approach in understanding reaction outcomes, including stereoselectivity. acs.org
Future synthetic efforts aimed at improving the diastereoselectivity of key steps in the synthesis of this compound analogues could benefit significantly from theoretical investigations to identify reaction conditions or catalysts that favor the formation of the desired, more biologically active, stereoisomer (e.g., the trans isomer). nih.govacs.org
Advanced Research Methodologies and Future Directions for Nsc 670224 Investigation
Integration of Chemical-Genetic Profiling
Chemical-genetic profiling is a powerful approach that combines chemical perturbations with genetic analysis to elucidate the cellular pathways and molecular targets affected by a compound. This method involves assessing the sensitivity or resistance of a large collection of genetic mutants to a specific chemical compound. By identifying genes whose alteration affects the cellular response to the compound, researchers can gain insights into the compound's mechanism of action and identify potential targets.
Leveraging Yeast as a Tool for Conserved Eukaryotic Processes
The budding yeast Saccharomyces cerevisiae serves as a valuable model organism for chemical-genetic profiling due to its genetic tractability, well-characterized genome, and the conservation of many fundamental eukaryotic cellular processes, including cell cycle regulation, cellular transport, and programmed cell death. frontiersin.orgarxiv.orgmicrobialcell.comucdavis.edu Studies in yeast have significantly contributed to understanding the biological targets and modes of action of bioactive compounds. researchgate.net For instance, a genome-wide chemical sensitivity profiling of NSC-670224 against a library of yeast deletion mutants revealed a profile similar to that of tamoxifen (B1202) (NSC-180973), suggesting that these compounds might share a common target or mechanism in human cells that is not related to the estrogen receptor, as yeast lacks a homologous protein. nih.govresearchgate.net This highlights the utility of yeast in providing initial clues about a compound's potential mechanism of action by examining its effects on conserved pathways.
Developing Robust High-Throughput Screening Platforms
The investigation of compounds like this compound benefits significantly from robust high-throughput screening (HTS) platforms. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets or phenotypic assays. nuvisan.comevotec.com In the context of chemical-genetic profiling, HTS platforms enable the screening of compounds across entire collections of yeast deletion mutants or other genetic variants. nih.govresearchgate.net This systematic approach generates extensive datasets that can be analyzed to identify genetic interactions that modify the compound's activity, thereby pointing towards affected cellular pathways and potential targets. The development of automated and miniaturized assays, such as yeast halo assays, has been crucial in facilitating such large-scale screens. nih.govresearchgate.netacs.org
Strategies for Comprehensive Target Validation
Identifying a potential target through chemical-genetic profiling or HTS is an initial step that requires comprehensive validation to confirm its relevance to the compound's biological activity. Target validation aims to verify that the identified molecular target plays a significant role in the observed cellular or organismal response to the compound. wjbphs.com
Application of Proteomics and Genetic Tools
Proteomics, the large-scale study of proteins, and various genetic tools are essential for validating the interaction between this compound and its hypothesized targets. Proteomic approaches, such as affinity purification coupled with mass spectrometry, can be used to directly identify proteins that bind to the compound. evotec.comnih.govaxcelead-us.com Changes in protein expression or modification patterns upon treatment with this compound can also provide insights into affected pathways. wjbphs.comaxcelead-us.com
Genetic tools, including gene overexpression, knockdown (e.g., using RNA interference or CRISPR-based technologies), or gene deletion, can be employed to functionally validate a target. wjbphs.comevotec.comnih.govaxcelead-us.com If altering the expression or function of a candidate gene mimics or abrogates the effects of this compound, it provides strong evidence that the gene product is a relevant target. For instance, if a yeast deletion mutant shows altered sensitivity to this compound, further genetic manipulation of the corresponding human ortholog in human cells can be performed for validation.
Validation in Diverse Biological Systems
To ensure the broader relevance of findings from model systems, it is crucial to validate the activity and target of this compound in diverse biological systems. While yeast provides a powerful initial screening platform, validation in mammalian cells, including relevant human cell lines, is critical. researchgate.netnih.gov Comparing the effects and potential targets of this compound in different cell types or species can help determine the conservation and specificity of its action. The observed correlation in activity between this compound and tamoxifen in both yeast and the NCI 60 human cancer cell line screen exemplifies the value of cross-species comparison in suggesting shared mechanisms. nih.gov
Expansion to Diverse Preclinical Models
Future research directions for this compound investigation involve expanding studies to diverse preclinical models. Depending on the biological activity identified, this could include more complex in vitro models, such as 3D cell cultures or organoids, which better recapitulate the tissue microenvironment. wjbphs.comimtm.cz Furthermore, studies in appropriate animal models are necessary to assess the compound's efficacy and target engagement in a whole-organism context. wjbphs.comaxcelead-us.com The choice of preclinical model would be guided by the specific biological activity of this compound being investigated. For example, if this compound shows promise in a particular disease area based on initial cell-based screens, relevant animal models for that disease would be utilized for further evaluation.
Table 1: Research Methodologies Applied to this compound Investigation
| Methodology | Description | Application to this compound |
| Chemical-Genetic Profiling | Combining chemical perturbations with genetic analysis to identify pathways. | Used in yeast to find genes affecting sensitivity, suggesting mechanism related to tamoxifen. nih.govresearchgate.net |
| High-Throughput Screening (HTS) | Rapid screening of large compound libraries against biological targets. | Employed in yeast halo assays for initial toxicity screening. nih.govresearchgate.netacs.org |
| Yeast Model System (S. cerevisiae) | Eukaryotic microorganism with conserved cellular processes. | Used for chemical sensitivity profiling and initial mechanistic insights. researchgate.netnih.govresearchgate.net |
| Proteomics | Large-scale study of proteins. | Applicable for identifying direct protein targets and affected pathways. evotec.comnih.govaxcelead-us.com |
| Genetic Tools | Manipulation of gene expression or function (e.g., knockdown, deletion). | Applicable for functional validation of candidate targets in relevant systems. wjbphs.comevotec.comnih.govaxcelead-us.com |
| Diverse Biological Systems | Utilizing various cell lines, primary cells, or species. | Essential for validating findings from model systems in more complex contexts. researchgate.netnih.gov |
| Preclinical Models | In vitro (3D cultures, organoids) and in vivo (animal models) systems. | Future direction for assessing efficacy and target engagement in complex environments. wjbphs.comaxcelead-us.comimtm.cz |
Q & A
Basic Research Questions
Q. How can I formulate a focused research question for studying NSC-670224's mechanism of action?
- Methodological Answer :
- Begin by identifying gaps in existing literature (e.g., unresolved pathways or contradictory results). Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope .
- Example: "Does this compound inhibit [specific enzyme/pathway] in [cell type/model], and how does this inhibition correlate with dose-dependent cytotoxicity?"
- Ensure specificity by defining variables (e.g., concentration ranges, control groups) and measurable outcomes (e.g., IC50 values, apoptosis markers) .
Q. What experimental design principles should guide this compound studies to ensure reproducibility?
- Methodological Answer :
- Adopt modular design : Separate experiments into hypothesis-generating (e.g., high-throughput screening) and hypothesis-testing phases (e.g., targeted assays) .
- Include redundant controls (e.g., vehicle controls, positive/negative controls for cytotoxicity assays) and document environmental variables (e.g., cell culture conditions, batch-specific reagent details) .
- Pre-register protocols on platforms like Open Science Framework to mitigate bias .
Q. Which data collection methods are optimal for validating this compound's biological activity?
- Methodological Answer :
- Combine primary data (e.g., in vitro dose-response curves, Western blotting for target engagement) with secondary data (e.g., public databases like ChEMBL for comparative analysis) .
- Use triangulation (e.g., orthogonal assays like SPR for binding affinity and cellular thermal shift assays for target engagement) to cross-validate results .
Advanced Research Questions
Q. How should researchers analyze contradictory data on this compound's efficacy across different models?
- Methodological Answer :
- Conduct sensitivity analysis to identify variables influencing discrepancies (e.g., cell line genetic backgrounds, assay endpoints) .
- Apply Bayesian statistics to quantify uncertainty and update prior probabilities (e.g., likelihood of efficacy in patient-derived vs. immortalized cell lines) .
- Replicate experiments under standardized conditions (e.g., harmonized protocols from and ) to isolate confounding factors.
Q. What strategies optimize this compound's experimental conditions for high-content screening?
- Methodological Answer :
- Perform design of experiments (DoE) to systematically vary parameters (e.g., pH, temperature, serum concentration) and identify optimal conditions .
- Integrate machine learning (e.g., random forest models) to predict compound stability or off-target effects from screening data .
- Validate findings using kinetic assays (e.g., time-resolved fluorescence) to capture dynamic interactions .
Q. How can multi-omics data be integrated to elucidate this compound's polypharmacology?
- Methodological Answer :
- Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to link transcriptomic/proteomic data to biological processes .
- Apply network pharmacology tools (e.g., Cytoscape for protein-protein interaction networks) to map compound-target-disease associations .
- Cross-reference with chemogenomic libraries (e.g., LINCS L1000) to identify synergistic or antagonistic drug combinations .
Methodological Standards & Reporting
Q. What criteria ensure rigorous reporting of this compound studies?
- Answer :
- Follow ARRIVE guidelines for preclinical studies, detailing sample sizes, randomization, and blinding .
- Report negative results and limitations (e.g., solubility issues, assay interference) to avoid publication bias .
- Deposit raw data in repositories like Figshare or Zenodo for transparency .
Q. How should researchers address ethical considerations in this compound studies?
- Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
